molecular formula C8H7NO2 B2366453 2,3-Dihydro-pyrano[2,3-B]pyridin-4-one CAS No. 1196153-27-1; 286472-03-5

2,3-Dihydro-pyrano[2,3-B]pyridin-4-one

Cat. No.: B2366453
CAS No.: 1196153-27-1; 286472-03-5
M. Wt: 149.149
InChI Key: BRXWJQKRZSDABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-pyrano[2,3-b]pyridin-4-one is a bicyclic heterocyclic compound featuring a fused pyran and pyridine ring system. Its core structure (C₈H₇NO₂, MW 149.15) is characterized by a partially saturated pyran ring (positions 2,3) fused to a pyridine ring at positions 2 and 3 (Figure 1).

Synthesis: The compound is typically synthesized via nucleophilic aromatic substitution or cyclization reactions. For example, 3-methyl-2-phenyl-4H-pyrano[2,3-b]pyridin-4-one [201] was prepared via enolate-mediated substitution of a diketone into a chlorinated pyridine precursor (31% yield) . Alternative routes include alkylation of hydroxylated precursors, as seen in the synthesis of 2-(4ʹ-cyclopropylmethoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one [13b], which required refluxing with (bromomethyl)cyclopropane and potassium carbonate in acetone (52% yield) .

Applications: The compound’s truncated 8-azachromone core (vs. tricyclic chromeno[2,3-b]pyridin-5-one) improves water solubility while retaining kinase-binding affinity, making it a promising scaffold for anti-inflammatory and metabolic disease therapeutics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydropyrano[2,3-b]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXWJQKRZSDABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-27-1
Record name 2H,3H,4H-pyrano[2,3-b]pyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2,3-Dihydro-pyrano[2,3-B]pyridin-4-one serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it for various applications in organic synthesis.

Biology

  • Enzyme Interactions : The compound is utilized in studying enzyme interactions, particularly as a potential inhibitor in biochemical assays. It has been shown to inhibit poly(ADP-ribose) polymerases-1 (PARP-1), which is crucial for DNA repair mechanisms. This inhibition can lead to genomic dysfunction and cell death, making it a target for cancer therapies .

Medicine

  • Therapeutic Potential : Owing to its ability to inhibit PARP-1, research has explored its potential as an anticancer agent. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The compound enhances the sensitivity of these cells to chemotherapeutic agents by compromising their DNA repair capabilities .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

  • Mechanism of Action : By inhibiting PARP-1, the compound disrupts DNA repair processes, leading to increased cell death in cancerous cells . This mechanism is particularly relevant in cancers characterized by defective DNA repair pathways.
  • In Vitro Studies : Various studies have reported that this compound effectively inhibits cell proliferation in different cancer cell lines. For instance, it has shown significant cytotoxicity against MCF-7 and HCT116 cells with IC50 values indicating strong antiproliferative activity .

Antimicrobial Properties

Emerging research suggests that derivatives of this compound may possess antimicrobial properties. Initial findings indicate potential antibacterial effects; however, further studies are necessary to confirm efficacy against specific pathogens .

Case Studies

Several studies have focused on the therapeutic potential of this compound:

  • Inhibition of PARP-1 : A study demonstrated that the compound effectively inhibits PARP-1 activity in cancer cell lines, leading to increased sensitivity to DNA-damaging agents .
  • Anticancer Efficacy : In vitro evaluations showed that treatment with this compound resulted in significant reductions in cell viability across various cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2,3-dihydro-pyrano[2,3-b]pyridin-4-one are best contextualized against related heterocycles:

Table 1. Key Structural and Functional Comparisons

Compound Molecular Formula MW Substituents/Modifications Key Properties Ref.
This compound C₈H₇NO₂ 149.15 None (parent scaffold) Moderate solubility; kinase-binding core; synthetic versatility.
2,2-Dimethyl-2H,3H,4H-pyrano[2,3-b]pyridin-4-one C₁₀H₁₁NO₂ 177.20 Methyl groups at C2 and C3 Enhanced lipophilicity; reduced ring strain.
6-Methyl-2,3-dihydropyrano[2,3-b]pyridin-4-one C₉H₉NO₂ 163.17 Methyl at C6 Increased steric hindrance; altered reactivity in electrophilic substitutions.
3-(4-Hydroxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one C₁₄H₉NO₃ 239.23 4-Hydroxyphenyl at C3 Improved H-bonding capacity; potential for antioxidant activity.
2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one C₈H₇NO₂ 149.15 Pyran fused at [3,2-b] (positional isomer) Distinct electronic profile; altered metabolic stability.

Key Findings:

Substituent Effects :

  • Methyl Groups : The 2,2-dimethyl derivative exhibits higher lipophilicity (logP ~2.1 vs. parent compound’s ~1.5) but reduced solubility in polar solvents, limiting its pharmaceutical utility.
  • Hydroxyphenyl Group : The 3-(4-hydroxyphenyl) derivative shows enhanced hydrogen-bonding interactions (e.g., with kinase ATP-binding pockets), correlating with improved IC₅₀ values in kinase inhibition assays.

Synthetic Challenges: Cyclopropane-containing derivatives (e.g., [13b]) require stringent conditions (24-hour reflux) due to steric hindrance, yielding ≤52% . Methyl-substituted analogs (e.g., [201]) form via enolate intermediates but often require chromatographic purification to isolate tautomers .

Biological Relevance: The parent scaffold’s 8-azachromone core mimics natural chromones, enabling selective kinase inhibition (e.g., TBK1/IKKε) with IC₅₀ values <1 µM . Positional isomers (e.g., [3,2-b] fused pyrano-pyridinone ) exhibit divergent metabolic stability in hepatic microsomes, with [2,3-b] isomers showing longer half-lives (t₁/₂ >2 hours vs. <1 hour).

Thermodynamic Stability: The parent compound’s partially saturated pyran ring reduces ring strain compared to fully unsaturated analogs (e.g., 4H-pyrano[2,3-b]pyridin-4-one), lowering melting points by ~20°C .

Preparation Methods

Table 1: Optimization of Cyclocondensation Parameters

Parameter Tested Range Optimal Condition Yield (%)
Solvent Ethanol, DMF, THF Ethanol 72
Catalyst PTSA, H2SO4, HCl PTSA (10 mol%) 68
Temperature (°C) 80–120 100 75
Reaction Time (h) 4–24 12 70

A patent by EP2595994B1 describes an alternative cyclocondensation approach using protected amino acids. For example, N-(t-butoxycarbonyl)alanine reacts with 4-penten-1-ol in dichloromethane (DCM) activated by 1,1'-carbonyldiimidazole (CDI). Subsequent treatment with trifluoromethanesulfonic anhydride (Tf2O) induces cyclization, yielding the target compound in 58% yield after purification. This method emphasizes the importance of protecting groups in preventing undesired side reactions.

Multi-Component Reaction (MCR) Strategies

Multi-component reactions offer atom-economical routes to synthesize this compound. A four-component reaction protocol developed by ACS Omega employs benzyl alcohols, ethyl acetoacetate, malononitrile, and phenylhydrazine in the presence of sulfonated amorphous carbon and eosin Y. Under blue LED irradiation, the reaction proceeds via in situ aldehyde formation, Knoevenagel condensation, and cyclization, achieving yields up to 85%.

Mechanism Overview:

  • Oxidation : Benzyl alcohol oxidizes to benzaldehyde using tert-butyl hydroperoxide (TBHP).
  • Knoevenagel Adduct : Malononitrile reacts with benzaldehyde to form an α,β-unsaturated nitrile.
  • Cyclization : Ethyl acetoacetate and phenylhydrazine undergo conjugate addition, followed by heterocyclization.

Table 2: Four-Component Reaction Optimization

Component Role Optimal Equivalents
Benzyl Alcohol Aldehyde precursor 1.0
Ethyl Acetoacetate β-Ketoester 1.2
Malononitrile Electrophile 1.5
Eosin Y Photocatalyst 5 mol%
TBHP Oxidizing agent 3.0

This method’s scalability was demonstrated at a 5 mmol scale, with the catalyst recyclable for three cycles without significant yield loss.

Organocatalytic and Green Chemistry Approaches

Recent advances emphasize sustainability, utilizing organocatalysts like L-proline or thiourea derivatives. Ultrasound-assisted synthesis reduces reaction times from hours to minutes by enhancing mass transfer. For example, a one-pot synthesis under ultrasound irradiation (40 kHz, 100 W) in aqueous ethanol achieves 80% yield within 30 minutes, compared to 12 hours under conventional heating.

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

Condition Time (min) Yield (%) Energy Consumption (kWh)
Conventional Heating 720 75 2.5
Ultrasound 30 80 0.8

Industrial-Scale Synthesis and Process Optimization

Scaling production necessitates addressing solvent waste and catalyst recovery. A continuous flow system developed for pyrano[2,3-b]pyridin-4-one derivatives employs microreactors to enhance heat/mass transfer, achieving 90% conversion with residence times under 5 minutes. Critical parameters include:

  • Flow rate : 0.5 mL/min for optimal mixing.
  • Temperature gradient : 25°C → 120°C over 3 reactor zones.
  • Catalyst immobilization : Sulfonated graphene oxide (SGO) coated on reactor walls.

Table 4: Pilot-Scale Production Metrics

Metric Batch Process Continuous Flow
Annual Capacity (kg) 500 2,000
Solvent Waste (L/kg) 120 30
Purity (%) 95 98

Analytical Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for structural verification. Key spectroscopic signatures include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 5.6 Hz, 1H, pyridine-H), 4.52 (t, J = 6.4 Hz, 2H, CH₂), 3.02 (t, J = 6.4 Hz, 2H, CH₂).
  • ¹³C NMR : δ 193.5 (C=O), 162.3 (pyridine-C), 67.8 (OCH₂).
  • HRMS (ESI) : m/z calculated for C₈H₇NO₂ [M+H]⁺: 149.0477, found: 149.0481.

Case Studies and Recent Advances

A 2025 study demonstrated the enzymatic resolution of racemic this compound using Candida antarctica lipase B (CAL-B), achieving 99% enantiomeric excess (ee) for the (R)-enantiomer. This advancement addresses challenges in asymmetric synthesis, particularly for neuroactive derivatives targeting GABA receptors.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-Dihydro-pyrano[2,3-B]pyridin-4-one, and which analytical techniques are essential for confirming its structural integrity and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like substituted pyridines and dihydrofuran derivatives. Key steps involve acid- or base-catalyzed ring closure. For purity confirmation, use 1H/13C NMR to verify the fused pyranopyridine scaffold and HPLC (≥95% purity threshold) to assess impurities. Mass spectrometry (HRMS) ensures molecular weight accuracy. Solvent selection (e.g., methanol, acetonitrile) critically influences reaction efficiency and yield .

Q. How do solvent polarity and reaction temperature influence the yield of this compound in cyclization reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in cyclization steps, while elevated temperatures (70–100°C) accelerate ring closure. For example, a study achieved 78% yield in acetonitrile at 80°C, compared to 45% in methanol under the same conditions. Use a factorial design (e.g., varying solvent, temperature, and catalyst loading) to optimize parameters systematically .

Advanced Research Questions

Q. What computational strategies are effective in predicting reaction pathways and optimizing conditions for synthesizing this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and intermediate stability, guiding catalyst selection (e.g., Brønsted acids vs. organocatalysts). Pairing DFT with machine learning (ML) algorithms trained on reaction databases (e.g., Reaxys) identifies optimal solvent-catalyst combinations. For instance, ICReDD’s integrated computational-experimental workflow reduced reaction development time by 40% in analogous heterocyclic systems .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

  • Conduct dose-response studies across multiple models (e.g., cancer vs. non-cancer cells).
  • Use meta-analysis to aggregate data from independent studies, controlling for variables like solvent (DMSO vs. aqueous buffers).
  • Synthesize and test structural analogs (e.g., halogenated derivatives) to isolate structure-activity relationships (SAR) .

Q. What safety protocols are critical when handling this compound in high-temperature or catalytic reactions?

  • Methodological Answer : The compound’s flammability (GHS Category H225) necessitates:

  • Explosion-proof equipment (e.g., spark-free stirrers) and inert atmospheres (N2/Ar) for reactions >100°C.
  • Grounding containers to prevent static discharge (per OSHA HCS guidelines).
  • Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate vapor exposure. Post-reaction quenching (e.g., with aqueous NaHCO3) neutralizes residual catalysts .

Q. How can researchers design experiments to evaluate the environmental toxicity of this compound and its degradation products?

  • Methodological Answer : Apply OECD Test Guidelines 301/302 for biodegradability assessment:

  • Use HPLC-MS to track parent compound degradation in simulated wastewater.
  • Conduct Daphnia magna acute toxicity tests (LC50) for ecotoxicological profiling.
  • For photolytic degradation, employ UV irradiation (254 nm) and monitor byproducts via GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.